Dicolinium iodide is a quaternary ammonium compound that has garnered interest due to its potential applications in pharmacology and biochemistry. It is primarily recognized for its antimicrobial properties and its role as a neuromuscular blocking agent. Dicolinium iodide is classified under the category of synthetic organic compounds, specifically as a quaternary ammonium salt.
Dicolinium iodide can be synthesized from various precursors, including 2-methyl-4-aminoquinoline and 1,10-diiododecane, which are reacted under controlled conditions to yield the compound. The synthesis methods often involve solvent systems such as ethylene glycol dimethyl ether and hydrochloric acid, with subsequent purification steps to isolate the final product .
Dicolinium iodide belongs to the class of quaternary ammonium compounds, characterized by a central nitrogen atom bonded to four organic groups. It is classified as a neuromuscular blocker and exhibits properties that make it useful in various pharmaceutical formulations.
The synthesis of dicolinium iodide typically involves several steps:
The yield of dicolinium iodide can vary based on the specific conditions employed during synthesis. For instance, yields reported in various studies range from 61% to 98%, depending on the method and purity of starting materials used .
Dicolinium iodide features a quaternary ammonium structure where the nitrogen atom is positively charged and bonded to two dicolinium groups. The molecular formula can be represented as .
Dicolinium iodide can participate in various chemical reactions typical of quaternary ammonium salts:
The stability of dicolinium iodide in different pH environments has been studied, indicating that it maintains its structural integrity under physiological conditions but may degrade under extreme acidic or basic conditions .
Dicolinium iodide acts primarily as a neuromuscular blocking agent by interfering with acetylcholine at the neuromuscular junction. This inhibition prevents muscle contraction, making it useful in surgical procedures requiring muscle relaxation.
The mechanism involves competitive antagonism at nicotinic acetylcholine receptors on the motor end plate, leading to paralysis of skeletal muscles. Studies have shown that dicolinium iodide exhibits a dose-dependent response in neuromuscular blockade .
Relevant data indicates that its melting point is around 220 °C, which aligns with typical values for quaternary ammonium salts .
Dicolinium iodide has several applications in scientific research and medicine:
Systematic Name: Piperidinium, 2-[(2-(diethylmethylammonio)ethoxy)carbonyl]-1,1,6-trimethyl-, iodide (1:2) [1]Molecular Formula: C₁₆H₃₄N₂O₂·2IMolecular Weight: 540.26 g/mol [1]CAS Registry Numbers: 36231-40-0 (primary), 382-82-1 (alternative)Unique Identifiers:
[I-].[I-].CC[N+](C)(CC)CCOC(=O)C1CCCC(C)[N+]1(C)C
[1]Stereochemistry: Exhibits mixed stereochemistry with four undefined stereocenters [1]. Table 1: Key Chemical Identifiers of Dicolinium Iodide
Identifier Type | Value |
---|---|
CAS No. | 36231-40-0 |
Molecular Formula | C₁₆H₃₄N₂O₂·2I |
Molecular Weight | 540.26 g/mol |
UNII | 4L6L92S51P |
PubChem CID | 71497 |
Dicolinium iodide emerged during the mid-20th century amid intensive research into quaternary ammonium compounds for autonomic nervous system modulation. It was specifically engineered as a ganglionic blocker to compete with hexamethonium by incorporating dual quaternary ammonium centers within a single molecule [1] [7]. This structural design aimed to enhance nicotinic acetylcholine receptor antagonism at autonomic ganglia, thereby reducing sympathetic outflow and blood pressure [7]. Despite demonstrating pharmacological activity, its clinical use was limited by the advent of selective adrenergic blockers and concerns about non-specific effects common to early ganglion-blocking agents [1].
Dicolinium iodide exemplifies critical structure-function relationships in bioactive QAS:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4